Xanomeline

Beschreibung

Schizophrenia is a complex disease involving a number of different neurotransmitters, including serotonin, dopamine, and acetylcholine. Positive symptoms (e.g. hallucinations, delusions) have traditionally been attributed to increased dopaminergic activity in mesolimbic pathways, whereas negative symptoms (e.g. apathy, anhedonia) and cognitive impairment have been attributed to decreased dopaminergic activity in mesocortical pathways. Positive symptoms of schizophrenia are more amenable to drug therapy, whereas negative symptoms and cognitive impairment have proven more difficult to treat. Advances in pre-clinical research and findings in clinical trials have led to a resurgence of interest in the cognition-enhancing potential of muscarinic agonists in schizophrenia, as it was discovered that M1 and M4 muscarinic acetylcholine receptors are highly expressed in brain regions that are implicated in cognition. Xanomeline is a muscarinic agonist that was approved for the treatment of schizophrenia by the FDA in September 2024, becoming the first approved treatment for schizophrenia to target muscarinic receptors as opposed to dopamine receptors. It is approved as part of a combination product alongside [trospium], a muscarinic antagonist that acts primarily on peripheral muscarinic receptors in order to mitigate the risk and severity of peripheral cholinergic adverse effects.

Xanomeline is a Cholinergic Muscarinic Agonist. The mechanism of action of xanomeline is as a Cholinergic Muscarinic Agonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.

XANOMELINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a cholinergic agonist; used in the treatment of Alzheimer's disease; structure given in first source

See also: Xanomeline Tartrate (active moiety of).

Eigenschaften

IUPAC Name |

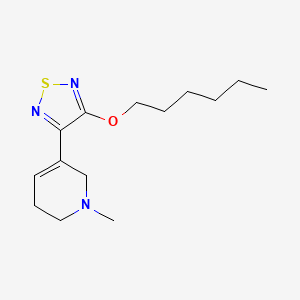

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLJIIDDOBNFHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157286 |

Source

|

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-45-3 |

Source

|

| Record name | Xanomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanomeline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanomeline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanomeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Xanomeline in Schizophrenia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The treatment of schizophrenia has been historically dominated by therapeutics targeting the dopaminergic system, primarily through D2 receptor antagonism. Xanomeline, in a co-formulation with trospium (B1681596) chloride (KarXT), represents a paradigm shift, offering a novel mechanism of action centered on the cholinergic system. This document provides an in-depth technical overview of xanomeline's mechanism, focusing on its molecular interactions, downstream signaling cascades, and its modulatory effects on neurotransmitter systems implicated in the pathophysiology of schizophrenia. We detail the experimental methodologies used to elucidate this mechanism and present key quantitative data from preclinical and clinical studies.

Introduction: A Novel Cholinergic Approach

For decades, the mainstay of schizophrenia treatment has been antipsychotics that block dopamine (B1211576) D2 receptors.[1] While effective for positive symptoms, these agents often have limited efficacy for negative and cognitive symptoms and are associated with significant side effects, including motor, metabolic, and hormonal disturbances.[1][2]

Xanomeline emerges from a different therapeutic hypothesis, focusing on the muscarinic acetylcholine (B1216132) receptor (mAChR) system.[3] Evidence from postmortem, neuroimaging, and preclinical studies suggests that dysfunction in central cholinergic signaling, particularly involving the M1 and M4 receptor subtypes, contributes to the pathophysiology of schizophrenia.[4][5] Xanomeline is a dual M1 and M4-preferring muscarinic receptor agonist that can cross the blood-brain barrier (BBB) to exert its effects in the central nervous system (CNS).[1][2] It is co-formulated with trospium chloride, a peripherally restricted muscarinic antagonist, to mitigate the cholinergic side effects that would otherwise be dose-limiting.[2][3] This combination, known as KarXT, selectively targets central M1/M4 receptors, offering a new approach to treating the full spectrum of schizophrenia symptoms.[1][6]

Pharmacodynamics of Xanomeline

Receptor Binding and Functional Activity

Xanomeline is a partial agonist with a preference for M1 and M4 muscarinic receptors.[4][5] However, it also demonstrates significant affinity for all five muscarinic receptor subtypes.[7][8] Its unique "functional selectivity" arises from its distinct downstream effects following receptor binding.[9]

Table 1: Xanomeline Receptor Binding Affinities (Ki)

| Receptor Subtype | Reported Ki (nM) | Reference |

|---|---|---|

| Muscarinic M1 | 42 - 158 | [10] |

| Muscarinic M2 | ~296 (wash-resistant) | [8] |

| Muscarinic M4 | High Affinity (Specific value not consistently reported) | [11] |

| Serotonin 5-HT1A | High Affinity (Agonist activity) | [7] |

| Serotonin 5-HT2C | High Affinity (Antagonist activity) |[7] |

Note: Ki values can vary based on experimental conditions, such as the cell line and radioligand used.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of a compound like xanomeline to muscarinic receptors is typically determined using a radioligand competition binding assay. The following is a representative protocol.

Objective: To determine the inhibitory constant (Ki) of xanomeline for a specific muscarinic receptor subtype (e.g., M1).

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.

-

Test Compound: Xanomeline, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

-

Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of xanomeline. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of atropine (B194438) is added.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of xanomeline that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14]

Central Mechanism of Action in Schizophrenia

Xanomeline's antipsychotic effects are mediated through the distinct and complementary roles of M1 and M4 receptor activation in key neural circuits.

M1 Receptor Activation: Targeting Cognitive and Negative Symptoms

The M1 receptor is a Gq-protein coupled receptor (GPCR) predominantly located postsynaptically on neurons in the cortex and hippocampus—regions critical for cognition.[15][16]

-

Signaling Pathway: Upon activation by xanomeline, the M1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to increased neuronal excitability and synaptic plasticity.[16][17] It is hypothesized that this mechanism may help ameliorate the cognitive and negative symptoms of schizophrenia.[3][18]

M4 Receptor Activation: Targeting Positive Symptoms

The M4 receptor is a Gi-protein coupled receptor found presynaptically on cholinergic neurons in the striatum, acting as an autoreceptor.[17][19] Its activation provides a "brake" on acetylcholine release.

-

Signaling Pathway: When xanomeline binds to presynaptic M4 receptors, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP decreases the activity of protein kinase A (PKA). The ultimate effect is a reduction in acetylcholine release into the synaptic cleft.[20] In the striatum, this cholinergic inhibition indirectly modulates dopamine, as acetylcholine can stimulate dopamine release. By reducing acetylcholine, M4 activation is thought to normalize striatal dopamine hyperactivity associated with the positive symptoms of schizophrenia.[6][19]

Experimental Protocol: Inositol Phosphate (B84403) (IP1) Accumulation Assay

To measure the functional activation of Gq-coupled receptors like M1, a common method is to quantify the accumulation of a stable downstream metabolite, inositol monophosphate (IP1).

Objective: To determine the potency (EC50) and efficacy (Emax) of xanomeline at the M1 receptor.

Materials:

-

Cell Line: A cell line expressing the M1 receptor (e.g., CHO-hM1).

-

Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

-

Reagents: Lithium chloride (LiCl) to inhibit IP1 degradation.[21]

-

Instrumentation: HTRF-compatible microplate reader.

Methodology:

-

Cell Culture: Culture CHO-hM1 cells in 96- or 384-well plates until they reach confluence.

-

Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl and varying concentrations of xanomeline. Incubate for a defined period (e.g., 60 minutes) at 37°C.[22]

-

Lysis and Detection: Add the HTRF detection reagents from the kit directly to the wells. These reagents typically include an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (e.g., d2).

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: During incubation, the antibody binds to either the cellular IP1 produced by the cells or the labeled IP1-d2 analog. When the donor and acceptor are in close proximity (i.e., the antibody binds the IP1-d2), a FRET signal is generated upon excitation. An increase in cellular IP1 from receptor activation competes with the IP1-d2, leading to a decrease in the HTRF signal.[23][24]

-

Data Analysis: The HTRF signal is read on a compatible plate reader. The data are normalized and plotted against the log concentration of xanomeline to generate a dose-response curve, from which the EC50 and Emax values can be calculated.[25]

In Vivo Neurotransmitter Modulation

Preclinical studies using in vivo microdialysis have demonstrated that xanomeline modulates dopamine and acetylcholine levels in brain regions relevant to schizophrenia.

-

Dopamine Modulation: Xanomeline has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens, but not in the striatum.[26] This regional selectivity is similar to that of atypical antipsychotics and is thought to contribute to both antipsychotic efficacy and a lower risk of extrapyramidal side effects.[26]

-

Acetylcholine Modulation: At higher doses, xanomeline also increases acetylcholine efflux in the mPFC and nucleus accumbens, an effect that can be blocked by an M1 receptor antagonist.[27]

Table 2: Summary of In Vivo Microdialysis Findings for Xanomeline in Rats

| Brain Region | Neurotransmitter | Effect (at effective dose) | Reference |

|---|---|---|---|

| Medial Prefrontal Cortex | Dopamine | Increased | [26][27] |

| Nucleus Accumbens | Dopamine | Increased | [26][27] |

| Striatum | Dopamine | No change | [26] |

| Medial Prefrontal Cortex | Acetylcholine | Increased | [27] |

| Nucleus Accumbens | Acetylcholine | Increased |[27] |

Experimental Protocol: In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine in the mPFC of a freely moving rat following systemic administration of xanomeline.

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic apparatus, micro-drill, guide cannula.

-

Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane length), syringe pump, fraction collector.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[28]

-

Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion, xanomeline solution.

Methodology:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the mPFC. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

-

Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Drug Administration: Administer xanomeline (e.g., 10 mg/kg, s.c.).[27]

-

Sample Collection: Continue to collect dialysate fractions at regular intervals for several hours post-administration.

-

Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the average baseline concentration for each animal.

The Role of Trospium and the KarXT Formulation

Xanomeline monotherapy was historically limited by dose-dependent cholinergic side effects (e.g., nausea, vomiting, diaphoresis) mediated by peripheral muscarinic receptors. The KarXT formulation overcomes this by combining xanomeline with trospium chloride.

-

Trospium's Mechanism: Trospium is a muscarinic antagonist.[29][30] Crucially, it is a quaternary ammonium (B1175870) compound, which makes it highly hydrophilic and limits its ability to cross the BBB.[29][31]

-

Peripheral Blockade: Trospium acts as a competitive antagonist at muscarinic receptors in peripheral tissues (e.g., salivary glands, gastrointestinal tract) but does not interfere with xanomeline's agonist activity in the CNS.[1][2] This innovative approach allows for CNS-targeted muscarinic agonism at doses required for antipsychotic efficacy, while minimizing peripheral adverse events.[3]

References

- 1. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 2. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]

- 5. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hcplive.com [hcplive.com]

- 7. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 16. dovepress.com [dovepress.com]

- 17. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. psychiatrist.com [psychiatrist.com]

- 20. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Differential effect of stress on in vivo dopamine release in striatum, nucleus accumbens, and medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]

- 30. drugs.com [drugs.com]

- 31. Trospium chloride: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core of Autophagy

Audience: Researchers, scientists, and drug development professionals.

Introduction to Autophagy

Autophagy is a fundamental, evolutionarily conserved catabolic process in eukaryotic cells responsible for the degradation and recycling of cellular components.[1][2][3] This process involves the sequestration of cytoplasmic material, including long-lived proteins, protein aggregates, and damaged organelles, into double-membraned vesicles called autophagosomes.[1][4][5] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are broken down by lysosomal hydrolases.[1][4][6] The resulting macromolecules are released back into the cytoplasm to be reused for biosynthesis or energy production, thus playing a critical role in maintaining cellular homeostasis, particularly during periods of stress such as nutrient deprivation.[3][5]

There are three primary types of autophagy: macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA).[1][2][6]

-

Macroautophagy , the most extensively studied form, involves the formation of the autophagosome to engulf and deliver cargo to the lysosome.[1][3]

-

Microautophagy entails the direct engulfment of cytoplasmic components by the lysosomal membrane.[1][6]

-

Chaperone-mediated autophagy (CMA) is a more selective process where chaperone proteins recognize specific cytosolic proteins and deliver them directly to the lysosome for translocation and degradation.[1][7]

Dysregulation of autophagy has been implicated in a wide array of human diseases, including neurodegenerative disorders, cancer, metabolic diseases, and infectious diseases, making it a significant target for therapeutic intervention.[2][4][8][9]

Core Regulatory Signaling Pathways

The induction and regulation of autophagy are governed by a complex network of signaling pathways that respond to the cell's energy and nutrient status. The mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) are central regulators.[10][[“]][12]

-

mTOR Signaling (Negative Regulation): Under nutrient-rich conditions, mTOR is active and suppresses autophagy.[10][12] It does so by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating autophagosome formation.[10][13] The ULK1 complex consists of ULK1, ATG13, FIP200, and ATG101.[14]

-

AMPK Signaling (Positive Regulation): During periods of low energy (high AMP/ATP ratio), AMPK is activated.[10][13] Activated AMPK promotes autophagy through two primary mechanisms: it can directly phosphorylate and activate the ULK1 complex, and it can inhibit mTORC1 activity, thereby relieving the suppression of the ULK1 complex.[[“]][13][15]

The interplay between mTOR and AMPK ensures that autophagy is tightly controlled, being induced under stress conditions like starvation and suppressed when nutrients are plentiful.[[“]]

Core signaling pathways regulating autophagy.

Key Experimental Protocols for Monitoring Autophagy

Assessing autophagic activity, or "autophagic flux," is crucial for understanding its role in various biological contexts. It is important to distinguish between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation.[16] Therefore, using multiple assays is highly recommended.[16][17]

Western Blotting for LC3-II and p62/SQSTM1

Principle: This is one of the most common methods to monitor autophagy. Microtubule-associated protein 1 light chain 3 (LC3) is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II) that is recruited to the autophagosome membrane.[18][19] The amount of LC3-II is correlated with the number of autophagosomes.[19] Sequestosome 1 (p62/SQSTM1) is a receptor for ubiquitinated cargo and is itself degraded by autophagy.[20][21] Thus, p62 levels are inversely correlated with autophagic activity.[21][22]

Detailed Protocol (LC3-II Turnover Assay):

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) to reach 70-80% confluency. Treat cells with the experimental compound for the desired time. Include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment.[23] This blocks the degradation of LC3-II, allowing for the assessment of autophagosome synthesis (autophagic flux).[23][24]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]

-

Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) and p62 overnight at 4°C.[26] Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control. An increase in the LC3-II/LC3-I ratio or total LC3-II upon treatment, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.[24] A decrease in p62 levels suggests increased autophagic degradation.[21][27]

Fluorescence Microscopy of LC3 Puncta

Principle: This method visualizes the formation of autophagosomes. In cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3), autophagy induction leads to the redistribution of the diffuse cytosolic fluorescence into distinct puncta, which represent autophagosomes.[20]

Detailed Protocol:

-

Cell Culture and Transfection: Plate cells on glass coverslips. Transfect cells with a plasmid encoding GFP-LC3 or a tandem mCherry-GFP-LC3 construct. The tandem construct is particularly useful for monitoring autophagic flux; autophagosomes appear as yellow puncta (GFP and mCherry), while autolysosomes are red (mCherry only) because the GFP signal is quenched by the acidic lysosomal environment.[19][20]

-

Treatment: After 24-48 hours, treat the cells with the experimental compounds as described for the Western blot protocol.

-

Cell Fixation and Imaging:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Data Analysis: Quantify the number of fluorescent puncta per cell. An increase in the number of GFP-LC3 puncta suggests an accumulation of autophagosomes.[20] With the tandem mCherry-GFP-LC3 reporter, an increase in red-only puncta indicates efficient autophagic flux.[19]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from the experiments described above, illustrating the effects of a known autophagy inducer (Starvation) and an inhibitor (Bafilomycin A1).

Table 1: Western Blot Analysis of Autophagy Markers

| Treatment Condition | Normalized LC3-II Level (Arbitrary Units) | Normalized p62 Level (Arbitrary Units) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Starvation (4h) | 2.5 ± 0.3 | 0.4 ± 0.05 |

| Bafilomycin A1 (4h) | 3.0 ± 0.4 | 1.8 ± 0.2 |

| Starvation + Baf A1 | 5.5 ± 0.6 | 1.9 ± 0.2 |

Data are represented as mean ± standard deviation.

Table 2: Fluorescence Microscopy Analysis of LC3 Puncta

| Treatment Condition | Average GFP-LC3 Puncta per Cell | Average mCherry-only Puncta per Cell (Tandem Reporter) |

| Control | 3 ± 1 | 2 ± 1 |

| Starvation (4h) | 15 ± 3 | 12 ± 2 |

| Bafilomycin A1 (4h) | 18 ± 4 | 1 ± 0.5 |

| Starvation + Baf A1 | 25 ± 5 | 1 ± 0.5 |

Data are represented as mean ± standard deviation.

A typical experimental workflow for monitoring autophagy.

Autophagy in Drug Development

Given its central role in cellular homeostasis, autophagy is a compelling target for drug discovery in a variety of diseases.[8][9][28]

-

Autophagy Induction: In neurodegenerative diseases like Parkinson's and Huntington's, which are characterized by the accumulation of toxic protein aggregates, inducing autophagy can promote the clearance of these aggregates and enhance neuronal survival.[4][8]

-

Autophagy Inhibition: In some cancers, autophagy can act as a survival mechanism for tumor cells, helping them to withstand stress and chemotherapy.[4][8] In such cases, inhibiting autophagy can sensitize cancer cells to therapeutic agents. Chloroquine and hydroxychloroquine (B89500) are examples of autophagy inhibitors that have been investigated in clinical trials.[8]

The development of specific and potent autophagy modulators is a key area of research.[8][28] High-throughput screening assays, often based on fluorescence reporters like GFP-LC3, are used to identify novel compounds that can either enhance or inhibit the autophagic process.[29] Understanding the precise molecular mechanisms of autophagy and its regulation is critical for designing effective therapeutic strategies.[28][30]

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Autophagy: machinery and regulation [microbialcell.com]

- 6. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting autophagy in disease: established and new strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The importance of Autophagy in drug discovery [blog.opentargets.org]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Autophagy in Archived Tissue or How to Capture Autophagic Flux from a Tissue Snapshot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | AMPK/mTOR Signaling in Autophagy Regulation During Cisplatin-Induced Acute Kidney Injury [frontiersin.org]

- 16. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]

- 17. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Autophagy quantification: light chain 3 (LC3)I/II Western blot analysis [bio-protocol.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. Targeting autophagy drug discovery: Targets, indications and development trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Drug Development and Treatment of Autophagy in Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanomeline: A Technical Guide to its Role as a Muscarinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a pioneering therapeutic agent that has garnered significant attention for its unique mechanism of action as a muscarinic acetylcholine (B1216132) receptor agonist. Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its development was initially hampered by dose-limiting peripheral cholinergic side effects.[1] However, the co-formulation of xanomeline with the peripherally acting muscarinic antagonist trospium (B1681596) has revitalized interest in its therapeutic potential, particularly in the treatment of schizophrenia. This combination, known as KarXT, represents a novel approach to antipsychotic therapy by targeting the muscarinic system rather than the traditional dopamine (B1211576) receptor blockade.[1]

This technical guide provides an in-depth exploration of xanomeline's core pharmacology, focusing on its binding affinity and functional activity at the five muscarinic acetylcholine receptor subtypes (M1-M5). It details the experimental protocols used to characterize these properties and visualizes the key signaling pathways activated by this compound.

Data Presentation: Quantitative Pharmacology of Xanomeline

The following tables summarize the binding affinity (pKi) and functional potency (EC50) of xanomeline at human muscarinic acetylcholine receptor subtypes. This data highlights xanomeline's profile as a functionally selective M1 and M4 agonist.

Table 1: Xanomeline Binding Affinity at Muscarinic Receptors

| Receptor Subtype | pKi | Reference |

| M1 | 7.1 | [2] |

| M2 | 6.9 | [2] |

| M3 | 7.4 | [2] |

| M4 | 7.7 | [2] |

| M5 | 7.4 | [2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Xanomeline Functional Potency at Muscarinic Receptors

| Receptor Subtype | EC50 (nM) | Reference |

| M1 | 30.9 | [3][4] |

| M2 | 1700 | [3][4] |

| M3 | 8500 | [3][4] |

| M4 | 14.1 | [3][4] |

| M5 | 1800 | [3][4] |

EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Experimental Protocols

The characterization of xanomeline's interaction with muscarinic receptors relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for three key experiments:

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor compound (in this case, xanomeline) that displaces the radioligand.

Objective: To determine the inhibition constant (Ki) of xanomeline at each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Unlabeled xanomeline as the competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and a range of concentrations of unlabeled xanomeline.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the xanomeline concentration. The IC50 (the concentration of xanomeline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To determine the potency (EC50) and efficacy (Emax) of xanomeline in stimulating phosphoinositide hydrolysis via M1, M3, and M5 receptors.

Materials:

-

Cell lines stably expressing the human M1, M3, or M5 receptor.

-

[3H]-myo-inositol for metabolic labeling.

-

Inositol-free culture medium.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Metabolic Labeling: Plate the cells and incubate them with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Agonist Stimulation: Wash the cells to remove unincorporated [3H]-myo-inositol. Pre-incubate the cells with LiCl solution (to inhibit inositol monophosphatases and allow for the accumulation of inositol phosphates).

-

Stimulation: Add varying concentrations of xanomeline to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a solution like perchloric acid or trichloroacetic acid to lyse the cells and extract the inositol phosphates.

-

Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the [3H]-inositol phosphates from other cellular components.

-

Elution and Quantification: Elute the [3H]-inositol phosphates from the columns and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the logarithm of the xanomeline concentration. The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins like the M2 and M4 receptors. Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the G protein. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of xanomeline in stimulating [35S]GTPγS binding via M2 and M4 receptors.

Materials:

-

Cell membranes from cells expressing the human M2 or M4 receptor.

-

[35S]GTPγS radiolabel.

-

Guanosine diphosphate (B83284) (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Unlabeled GTPγS for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of xanomeline. The presence of GDP is crucial for observing agonist-stimulated binding.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the xanomeline concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Xanomeline's therapeutic effects are primarily mediated through its agonist activity at M1 and M4 muscarinic receptors. These receptor subtypes are coupled to different G proteins and initiate distinct downstream signaling cascades.

M1 Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon activation by xanomeline, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C.

M4 Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Its activation by xanomeline leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

References

The Pharmacological Profile of Xanomeline Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline tartrate is a pioneering muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with a complex and compelling pharmacological profile. Initially investigated for Alzheimer's disease, its significant antipsychotic properties have led to its development and recent FDA approval (in combination with trospium (B1681596) chloride as Cobenfy) for the treatment of schizophrenia in adults. This document provides a comprehensive technical overview of the pharmacological characteristics of xanomeline, focusing on its binding affinity, functional selectivity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided, alongside quantitative data organized for clarity and comparative analysis.

Introduction

Xanomeline (developmental code name LY-246,708) is a small molecule that acts as an agonist at muscarinic acetylcholine receptors.[1] Its therapeutic effects, particularly in schizophrenia, are primarily attributed to its activity at the M1 and M4 receptor subtypes in the central nervous system (CNS).[1][2] Schizophrenia is a multifaceted disorder involving disruptions in several neurotransmitter systems, including dopamine (B1211576), serotonin, and acetylcholine.[3][4] While traditional antipsychotics predominantly target dopamine D2 receptors, xanomeline offers a novel mechanism of action by modulating cholinergic pathways, which in turn influences dopaminergic and glutamatergic circuits implicated in psychosis and cognitive function.[1][2]

Xanomeline's development was initially hampered by dose-limiting cholinergic side effects.[1] This challenge was addressed by co-formulating it with trospium chloride, a peripherally restricted muscarinic antagonist, which mitigates these side effects without compromising central efficacy.[1][5] This combination product, known as Cobenfy (formerly KarXT), represents a significant advancement in the management of schizophrenia.[1][2]

Mechanism of Action

The efficacy of xanomeline in schizophrenia is believed to stem from its agonist activity at M1 and M4 muscarinic receptors within the CNS.[3] Although xanomeline binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), it exhibits greater agonistic activity at M1 and M4 receptors.[1][3] This functional selectivity is crucial to its therapeutic action.

Activation of M1 and M4 receptors in brain regions associated with cognition and psychosis, such as the prefrontal cortex, hippocampus, and striatum, modulates downstream neurotransmitter release.[1][6][7] Specifically, M4 receptor activation on presynaptic terminals is thought to reduce acetylcholine release, which in turn decreases dopamine release in the mesolimbic pathway, a key circuit implicated in the positive symptoms of schizophrenia.[7] M1 receptor activation is associated with improvements in cognitive function.[6][7]

Recent structural studies have revealed that xanomeline exhibits a unique dual binding mode at the M4 receptor, acting as both an orthosteric and an allosteric ligand.[8][9] This concomitant binding may contribute to its distinct pharmacological properties.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of xanomeline at various receptors.

Table 1: Muscarinic Receptor Binding Affinities of Xanomeline

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| M1 | [³H]N-methylscopolamine | CHO cells | 296 | [10] |

| M2 | [³H]N-methylscopolamine | CHO cells | 294 | [10] |

| M3 | [³H]N-methylscopolamine | CHO cells | Not Specified | [11] |

| M4 | [³H]N-methylscopolamine | CHO cells | Not Specified | [11] |

| M5 | [³H]N-methylscopolamine | CHO cells | Not Specified | [11] |

Note: Xanomeline has been reported to have near-identical high affinity for all five muscarinic receptor subtypes.[1][11]

Table 2: Serotonin Receptor Binding Affinities and Functional Activities of Xanomeline

| Receptor Subtype | Activity | Kᵢ (nM) / Potency | Reference |

| 5-HT₁ₐ | Partial Agonist | Potent | [1][12] |

| 5-HT₁ₑ | Agonist | Potent | [1][12] |

| 5-HT₂ₐ | Antagonist | Potent | [1][12] |

| 5-HT₂ₑ | Antagonist | Potent | [1][12] |

| 5-HT₂𝒸 | Antagonist | Potent | [1][12] |

Signaling Pathways

Xanomeline's functional selectivity for M1 and M4 receptors leads to the activation of distinct downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, while M4 receptors couple to Gi/o proteins.

M1 Receptor Signaling Pathway

Activation of the Gq/11-coupled M1 receptor by xanomeline stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events are crucial for enhancing synaptic plasticity and cognitive processes.[6]

M4 Receptor Signaling Pathway

Activation of the Gi/o-coupled M4 receptor by xanomeline inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and ultimately influences ion channel function and neurotransmitter release. In the context of schizophrenia, this pathway is thought to reduce presynaptic acetylcholine and subsequently dopamine release.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of xanomeline are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[13]

Objective: To determine the affinity of xanomeline for muscarinic receptor subtypes.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Unlabeled competitor: Xanomeline tartrate.

-

Non-specific binding control: Atropine (B194438) (10 µM final concentration).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., glass fiber).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of xanomeline tartrate in assay buffer. Prepare solutions of [³H]NMS and atropine at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [³H]NMS solution, and cell membrane preparation.

-

Non-specific Binding (NSB): Atropine solution, [³H]NMS solution, and cell membrane preparation.

-

Competition Binding: Xanomeline dilution, [³H]NMS solution, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the xanomeline concentration. Determine the IC₅₀ value (the concentration of xanomeline that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to the production of inositol phosphates (IPs).[14][15]

Objective: To determine the functional potency (EC₅₀) and efficacy of xanomeline at M1, M3, and M5 muscarinic receptors.

Materials:

-

CHO cells stably expressing human M1, M3, or M5 receptors.

-

[³H]myo-inositol.

-

Agonist: Xanomeline tartrate.

-

Assay buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Protocol:

-

Cell Culture and Labeling: Plate the cells in 24-well plates and incubate with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Agonist Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Add varying concentrations of xanomeline and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a cold stop solution (e.g., perchloric acid). Neutralize the extracts.

-

Isolation of Inositol Phosphates: Apply the extracts to columns containing Dowex anion-exchange resin. Wash the columns to remove free [³H]inositol. Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., ammonium (B1175870) formate).

-

Scintillation Counting: Add the eluate to scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the xanomeline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

Conclusion

Xanomeline tartrate possesses a unique pharmacological profile characterized by high affinity for all muscarinic receptor subtypes but functional selectivity for M1 and M4 receptors. This profile, combined with its modulatory effects on serotonergic systems, underpins its therapeutic efficacy in schizophrenia. The development of a co-formulation with trospium chloride has successfully addressed the challenge of peripheral cholinergic side effects, paving the way for a new class of antipsychotic medication. The detailed understanding of its mechanism of action, binding characteristics, and functional activity, as outlined in this guide, is essential for ongoing research and the development of future cholinergic modulators for neuropsychiatric disorders.

References

- 1. Xanomeline - Wikipedia [en.wikipedia.org]

- 2. hcplive.com [hcplive.com]

- 3. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What diseases does Xanomeline Tartrate/Trospium Chloride treat? [synapse.patsnap.com]

- 6. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Xanomeline's Binding Affinity for M1 and M4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of xanomeline's binding affinity for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. Xanomeline is a muscarinic receptor agonist that has demonstrated functional selectivity for M1 and M4 receptors, which are key targets in the development of treatments for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5] This document collates quantitative binding data, details common experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

Xanomeline's affinity for muscarinic receptors has been characterized in numerous studies. While it binds to all five muscarinic receptor subtypes, it displays a preferential affinity and agonist activity at the M1 and M4 subtypes.[6][7] The following table summarizes the reported binding affinities (Ki) of xanomeline for human M1 and M4 receptors from various sources. It is important to note that variations in experimental conditions, such as the radioligand and cell line used, can contribute to differences in the reported values.

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| M1 | 10 | - | - | [6] |

| M4 | 7 | - | - | [6] |

| M1 | 82 | A9 L | --INVALID-LINK---QNB | [8] |

| M4 | 39.81 | A9 L | --INVALID-LINK---QNB | [8] |

| M1 | 42 | CHO | [3H]QNB | [8] |

| M1 | 294 (wash-resistant) | CHO | [3H]N-methylscopolamine | [9] |

Note: The wash-resistant binding affinity reflects a persistent interaction of xanomeline with the receptor.[9][10]

Signaling Pathways

The M1 and M4 receptors couple to different G proteins and initiate distinct intracellular signaling cascades. The following diagrams illustrate these pathways.

Experimental Protocols

The binding affinity of xanomeline to M1 and M4 receptors is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Cell Culture: Chinese hamster ovary (CHO) or A9 L cells stably expressing the human M1 or M4 muscarinic receptor are cultured to confluency.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]

-

Centrifugation: The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Washing and Storage: The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.[11] Protein concentration is determined using a standard assay (e.g., BCA assay).[11]

2. Binding Assay:

-

Incubation: The assay is performed in a 96-well plate. To each well, the following are added:

-

Thawed and resuspended cell membranes (e.g., 3-20 µg of protein).[11]

-

A fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or --INVALID-LINK---quinuclidinyl benzilate ([3H]QNB)).

-

Increasing concentrations of unlabeled xanomeline.

-

-

Incubation Conditions: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

3. Filtration and Scintillation Counting:

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[11]

-

Drying and Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[11]

4. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) and is subtracted from the total binding to yield specific binding.

-

IC50 and Ki Determination: The concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Conclusion

Xanomeline demonstrates a complex and high-affinity binding profile for M1 and M4 muscarinic acetylcholine receptors. Its functional selectivity is a key aspect of its therapeutic potential, which is being explored in clinical trials for schizophrenia.[7][12][13][14][15] The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced pharmacology of xanomeline and other muscarinic receptor modulators. Recent research has even revealed that xanomeline can act as a dual orthosteric and allosteric ligand at the M4 receptor, further highlighting the complexity of its interaction.[16][17]

References

- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Xanomeline - Wikipedia [en.wikipedia.org]

- 7. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 13. Xanomeline + Trospium for Schizophrenia · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. Xanomeline-Trospium: A Novel Therapeutic for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDA Approves Novel Combination Therapy for Schizophrenia: Xanomeline and Trospium Chloride | McGovern Medical School [med.uth.edu]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. researchgate.net [researchgate.net]

Physicochemical Properties of Xanomeline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Xanomeline, a potent and selective muscarinic M1 and M4 receptor agonist. The information contained herein is intended to support laboratory research and drug development activities by providing essential data on its chemical and physical characteristics, along with detailed protocols for key experimental procedures.

Chemical and Physical Properties

Xanomeline is a lipophilic small molecule that readily crosses the blood-brain barrier. Its fundamental physicochemical properties are summarized in the tables below. Data is provided for the free base as well as its common oxalate (B1200264) and tartrate salt forms.

General Properties

| Property | Value | Source |

| IUPAC Name | 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | [1][2] |

| Chemical Formula | C₁₄H₂₃N₃OS | [1][2] |

| Molecular Weight | 281.42 g/mol | [1] |

| Appearance | Off-white to white or yellow solid/crystalline solid | |

| pKa (Strongest Basic) | 6.7 | |

| LogP | 3.154 - 3.77 |

Salt Properties

| Salt Form | Chemical Formula | Molecular Weight | Melting Point |

| Xanomeline Free Base | C₁₄H₂₃N₃OS | 281.42 g/mol | 148°C (from acetone) |

| Xanomeline Oxalate | C₁₄H₂₃N₃OS · C₂H₂O₄ | 371.45 g/mol | 148°C |

| Xanomeline Tartrate | C₁₄H₂₃N₃OS · C₄H₆O₆ | 431.50 g/mol | 95.5°C (from 2-propanol) |

Solubility

| Solvent | Solubility | Source |

| Water | Highly soluble (form not specified), Soluble at 10mg/mL (warmed), 3.71 mg/mL (oxalate) | |

| DMSO | 25 mg/mL (with ultrasonic), 56 mg/mL | |

| Ethanol | ≥ 100 mg/mL | |

| Dimethylformamide (DMF) | Approx. 1.6 mg/mL (oxalate) | |

| 1:9 DMF:PBS (pH 7.2) | Approx. 0.1 mg/mL (oxalate) |

Signaling Pathways

Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with a preference for the M1 and M4 subtypes. The activation of these G protein-coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

M1 Receptor Signaling

The M1 receptor primarily couples to Gq/11 G-proteins. Agonist binding, such as with Xanomeline, triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal activity.

M4 Receptor Signaling

The M4 receptor is coupled to Gi/o G-proteins. Upon activation by an agonist like Xanomeline, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Experimental Protocols

Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of Xanomeline using a shake-flask method followed by UV-Vis or LC-MS analysis.

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of Xanomeline in 100% DMSO.

-

Incubation: In duplicate, add 10 µL of the Xanomeline stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.

-

Equilibration: Incubate the tubes in a thermomixer at 25°C with shaking (e.g., 850 rpm) for 2 hours to allow for equilibration.

-

Separation: After incubation, separate the undissolved compound from the saturated solution by filtration using a 0.45 µm filter plate.

-

Quantification: Analyze the concentration of Xanomeline in the filtrate using a validated analytical method such as UV-Vis spectrophotometry (at λmax of Xanomeline) or LC-MS.

-

Calculation: Determine the solubility by comparing the measured concentration to a standard curve of Xanomeline prepared in the same buffer/DMSO mixture.

Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of Xanomeline.

Chromatographic Conditions:

-

Column: Zorbax CN, 150 x 4.6 mm, 5 µm particle size

-

Mobile Phase: 0.5% (v/v) Triethylamine in water, adjusted to pH 3.0 with orthophosphoric acid, mixed with Tetrahydrofuran (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 296 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Xanomeline in a suitable solvent (e.g., methanol (B129727) or mobile phase) and dilute to a known concentration (e.g., 10 µg/mL).

-

Forced Degradation Samples:

-

Acid Hydrolysis: Incubate Xanomeline solution with 0.1 N HCl at 60°C for a specified time. Neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Incubate Xanomeline solution with 0.1 N NaOH at 60°C for a specified time. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Treat Xanomeline solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid Xanomeline to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose Xanomeline solution to UV light (e.g., 254 nm).

-

Methodology:

-

Inject the standard solution, a blank (solvent), and the forced degradation samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Xanomeline peak.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Xanomeline for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-hM1 cells).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]NMS (e.g., 0.2 nM) and a range of concentrations of Xanomeline (e.g., 1 pM to 100 µM) in a suitable binding buffer.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

-

Equilibration: Incubate the plate for 1 hour at 37°C.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Xanomeline concentration. Determine the IC₅₀ value (the concentration of Xanomeline that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of Xanomeline at Gq-coupled muscarinic receptors (e.g., M1) by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the M1 receptor (e.g., CHO-hM1 cells) in 24-well plates. Label the cells by incubating them overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free medium.

-

Assay Preparation: Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of Xanomeline to the wells and incubate for 1 hour at 37°C.

-

Termination and Extraction: Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

-

Purification of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 anion-exchange columns.

-

Elution: Wash the columns to remove free [³H]inositol and then elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Quantification: Measure the radioactivity in the eluate using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the Xanomeline concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of Xanomeline for laboratory use. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols and signaling pathway diagrams provide a practical framework for conducting further studies. A thorough understanding of these fundamental characteristics is crucial for the successful design and execution of experiments aimed at elucidating the pharmacological profile and therapeutic potential of Xanomeline.

References

In-Vitro Characterization of Xanomeline's Muscarinic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of Xanomeline, a muscarinic receptor agonist with functional selectivity. The following sections detail its binding affinity and functional potency at the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways.

Quantitative Analysis of Muscarinic Receptor Activity

Xanomeline exhibits a distinct profile of high affinity for the M1 and M4 receptor subtypes.[1] While it binds to all five muscarinic receptors, its functional effects are most pronounced at M1 and M4, classifying it as a functionally selective agonist.[2][3]

Binding Affinity (Ki) of Xanomeline at Muscarinic Receptors